REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]Br.C([NH:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:23][C:20]2[CH:19]=[CH:18][C:17]([NH2:16])=[CH:22][CH:21]=2)=[CH:19][CH:18]=1 |f:2.3|
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
BrCCCCCCCCCCBr
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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It was added to the contents of the flask
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Name
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|
Type
|
|
Smiles
|
NC1=CC=C(OCCCCCCCCCCOC2=CC=C(C=C2)N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |